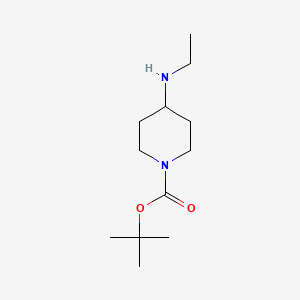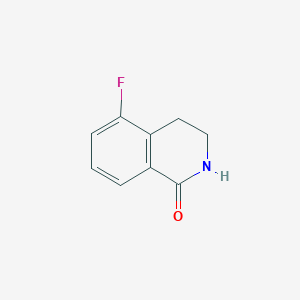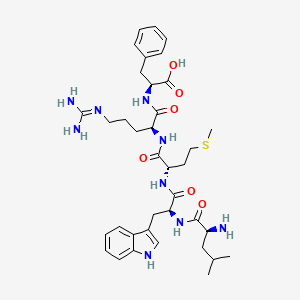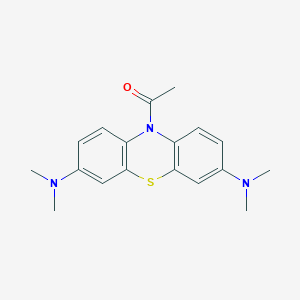
1-(2-Fluorophenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8FN. It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further bonded to a carbonitrile group.
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile can be achieved through several routes. One common method involves the reaction of 2-fluorobenzaldehyde with cuprous cyanide to produce 2-fluorobenzyl alcohol. This intermediate is then reacted with cyanoacetamide to form the desired compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate specific biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopropanecarbonitrile: Similar in structure but with a chlorine atom instead of fluorine. The presence of chlorine affects its reactivity and biological activity.
1-(2-Bromophenyl)cyclopropanecarbonitrile:
1-(2-Methylphenyl)cyclopropanecarbonitrile: The methyl group provides different steric and electronic effects compared to the fluorine atom, leading to variations in its reactivity and use.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential for various applications.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFWJWXKWFSJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601781 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97009-38-6 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)


![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)




